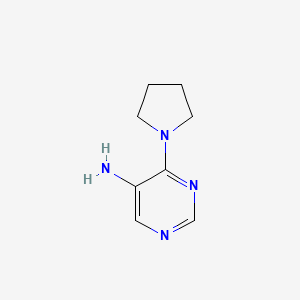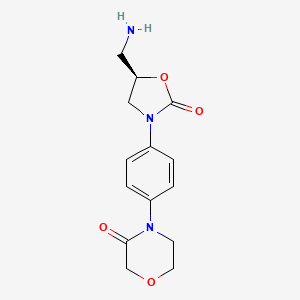
4-(Pyrrolidin-1-yl)pyrimidin-5-amine
Vue d'ensemble
Description
“4-(Pyrrolidin-1-yl)pyrimidin-5-amine” is a compound with the CAS Number: 1394042-92-2. It has a molecular weight of 164.21 . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 164.21 .Applications De Recherche Scientifique
Activité antitumorale
La structure de la pyrrolidine est connue pour être une caractéristique clé de nombreux agents antitumoraux. Les composés contenant des cycles pyrrolidine, tels que le « 4-(Pyrrolidin-1-yl)pyrimidin-5-amine », peuvent être utilisés dans la conception et la synthèse de nouveaux médicaments antitumoraux. Les études de docking moléculaire expliquent souvent l'interaction entre ces composés et leurs protéines cibles, ce qui est crucial pour l'activité antitumorale .
Synthèse de médicaments
Les dérivés de la pyrrolidine sont importants dans la synthèse de médicaments, en particulier dans le développement de nouvelles méthodes pour synthétiser des médicaments et des composés naturels contenant des fragments de pyrrolidine. Ces composés ont été utilisés pour créer divers alcaloïdes et des β-aminoacides inhabituels .
Découverte de médicaments macrocycliques
Les macrocycles sont de grandes molécules cycliques qui sont souvent utilisées dans la découverte de médicaments en raison de leurs propriétés uniques. Les dérivés de la pyrrolidine, y compris le « this compound », peuvent faire partie de structures macrocycliques qui sont explorées pour la découverte de nouveaux médicaments .
Modulateurs sélectifs des récepteurs aux androgènes (SARMs)
Des dérivés de la pyrrolidine ont été synthétisés en tant que modulateurs sélectifs des récepteurs aux androgènes (SARMs), qui sont une classe de composés ayant des effets similaires aux stéroïdes anabolisants mais avec moins d'effets secondaires. Ces composés peuvent être optimisés pour obtenir de meilleurs profils pharmacocinétiques .
Développement de l'architecture hétérocyclique
Le composé « this compound » peut être utilisé dans le développement de nouvelles architectures hétérocycliques. Ceci fait partie des recherches en cours visant à créer de nouveaux composés hétérocycliques qui pourraient avoir diverses applications, y compris la chimie médicinale .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , organisms responsible for sleeping sickness and malaria respectively .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that they may interfere with the life cycle of these parasites or inhibit essential biochemical pathways.
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the molecule’s stereochemistry and increasing three-dimensional coverage . These properties can influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , indicating potential therapeutic effects against sleeping sickness and malaria.
Analyse Biochimique
Biochemical Properties
4-(Pyrrolidin-1-yl)pyrimidin-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with selective androgen receptor modulators (SARMs), which are crucial in regulating androgen receptors . The interaction between this compound and these receptors involves binding to the receptor sites, leading to modulation of their activity. Additionally, the compound’s pyrrolidine ring contributes to its stereochemistry, enhancing its binding affinity and selectivity towards target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival . By binding to specific proteins within this pathway, this compound can alter the phosphorylation status of key signaling molecules, thereby impacting gene expression and metabolic activities within the cell .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATGJJKFMXRJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286672 | |
| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-92-2 | |
| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)







![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)


